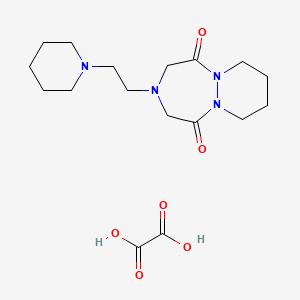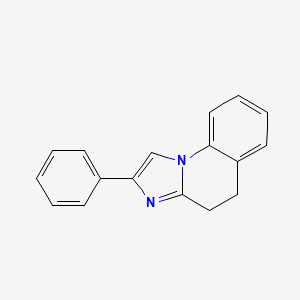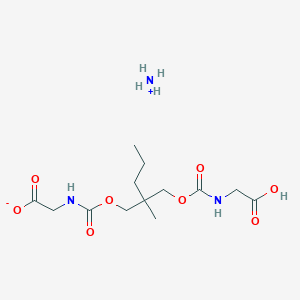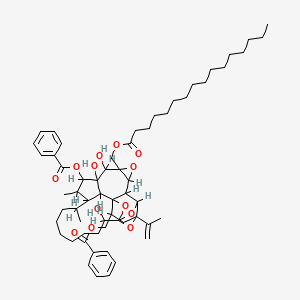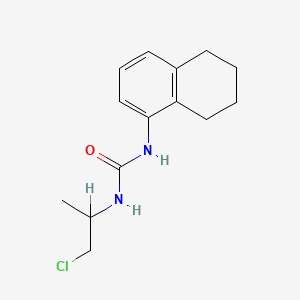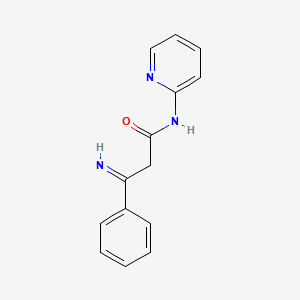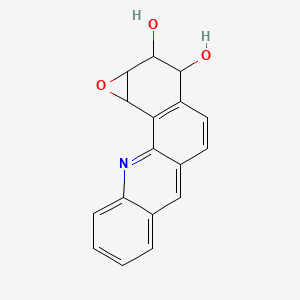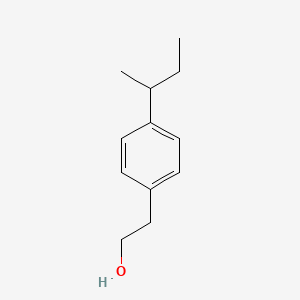
1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxy-3-hexadecyloxypropyl bromide and 4-hydroxy-1-methylpiperidine.
Quaternization Reaction: The key step involves the quaternization of 4-hydroxy-1-methylpiperidine with 2-ethoxy-3-hexadecyloxypropyl bromide in the presence of a suitable base, such as sodium hydroxide, to form the desired quaternary ammonium compound.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the quaternary ammonium group.
Substitution: The ethoxy and hexadecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide has several scientific research applications:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent and its effects on cell membranes.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide involves its interaction with cell membranes and molecular targets. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. Additionally, the compound may interact with specific proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxy-3-hexadecyloxypropyl)pyridinium iodide: Similar structure but with a pyridinium ring instead of a piperidinium ring.
1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methylpyridinium iodide: Similar structure with minor variations in functional groups.
Uniqueness
1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide is unique due to its specific combination of functional groups and structural features, which confer distinct physicochemical properties and biological activities.
Properties
CAS No. |
126614-04-8 |
|---|---|
Molecular Formula |
C27H56INO3 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
1-(2-ethoxy-3-hexadecoxypropyl)-1-methylpiperidin-1-ium-4-ol;iodide |
InChI |
InChI=1S/C27H56NO3.HI/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-23-30-25-27(31-5-2)24-28(3)21-19-26(29)20-22-28;/h26-27,29H,4-25H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GQERKQKXWBAWOL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(C[N+]1(CCC(CC1)O)C)OCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


